4-Benzyloxy-3-methoxy-toluene

Description

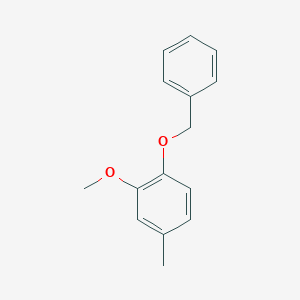

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methyl-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12-8-9-14(15(10-12)16-2)17-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSWCUDPGOUXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407988 | |

| Record name | 4-BENZYLOXY-3-METHOXY-TOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78136-55-7 | |

| Record name | 4-BENZYLOXY-3-METHOXY-TOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Key Synthetic Intermediate

An In-depth Technical Guide to 4-Benzyloxy-3-methoxy-toluene

This compound, also known by its IUPAC name 2-methoxy-4-methyl-1-(phenylmethoxy)benzene, is a vital organic compound that serves as a cornerstone in multi-step organic synthesis.[1] Its structure features a creosol (4-methylguaiacol) core where the phenolic hydroxyl group is protected by a benzyl ether. This seemingly simple modification is the key to its utility, rendering the otherwise reactive phenol inert to a wide range of reaction conditions. This allows chemists to perform extensive modifications on other parts of the molecule before liberating the phenol in a final, selective deprotection step. Consequently, this compound is a frequently encountered intermediate in the synthesis of complex natural products, catecholamine derivatives, and novel fungicides for agricultural applications.[2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for professionals in research and drug development.

Core Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, reactivity, and purification. These core properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-methoxy-4-methyl-1-phenylmethoxybenzene | PubChem[1] |

| CAS Number | 78136-55-7 | PubChem[1] |

| Molecular Formula | C₁₅H₁₆O₂ | PubChem[1] |

| Molecular Weight | 228.29 g/mol | PubChem[1] |

| Appearance | Solid (Typical) | General Knowledge |

| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF) | United States Biological[2] |

| Storage Temperature | Room Temperature / 4°C | United States Biological[2] |

Synthesis: The Williamson Etherification Approach

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction provides a reliable route to unsymmetrical ethers.[4][5]

Mechanism and Rationale

The synthesis proceeds in two conceptual steps:

-

Deprotonation: The starting material, 4-methylguaiacol (creosol), is a phenol and thus weakly acidic. A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide anion.[5][6][7] The choice of a relatively weak base like K₂CO₃ is often sufficient and avoids potential side reactions associated with stronger bases.

-

Nucleophilic Substitution (Sₙ2): The resulting phenoxide anion attacks the electrophilic benzylic carbon of benzyl chloride or benzyl bromide. This displaces the halide leaving group in a concerted Sₙ2 mechanism, forming the C-O ether bond.[4] Benzyl halides are ideal substrates for this reaction due to their high reactivity in Sₙ2 reactions and the absence of β-hydrogens, which minimizes the risk of competing E2 elimination reactions.[5]

Sources

- 1. This compound | C15H16O2 | CID 5067508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. francis-press.com [francis-press.com]

- 7. francis-press.com [francis-press.com]

An In-depth Technical Guide to 4-Benzyloxy-3-methoxy-toluene: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Benzyloxy-3-methoxy-toluene, a key organic intermediate. The document details its chemical structure, physicochemical properties, and IUPAC nomenclature. A primary focus is placed on a robust and reproducible laboratory-scale synthesis protocol via the Williamson ether synthesis, a cornerstone of ether formation in organic chemistry. Furthermore, this guide presents an analysis of its spectroscopic signature, crucial for structural verification and quality control. Finally, we explore its significant applications as a precursor in the development of bioactive molecules, particularly catecholamine derivatives and advanced agricultural fungicides, making it a compound of considerable interest to researchers in medicinal and materials chemistry.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-methoxy-4-methyl-1-(phenylmethoxy)benzene , is an aromatic ether.[1] Its structure is characterized by a toluene core substituted with methoxy and benzyloxy groups at the 3 and 4 positions, respectively. The benzyloxy group serves as a common protecting group for phenols, offering stability under various reaction conditions while being readily cleavable when desired. This structural motif makes it a versatile building block in multi-step organic synthesis.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-methoxy-4-methyl-1-(phenylmethoxy)benzene | PubChem[1] |

| CAS Number | 78136-55-7 | PubChem[1] |

| Molecular Formula | C₁₅H₁₆O₂ | PubChem[1] |

| Molecular Weight | 228.29 g/mol | PubChem[1] |

| Appearance | Predicted: Off-white to pale yellow solid or oil | - |

| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF) | United States Biological[2] |

Chemical Structure

The molecular structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Purification

The most direct and efficient method for preparing this compound is the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[3][4] In this case, the synthesis is logically designed from commercially available precursors: 2-methoxy-4-methylphenol (creosol) and benzyl bromide.

The causality for this choice is clear: creosol provides the core toluene-methoxy scaffold, and its phenolic hydroxyl group is readily deprotonated by a suitable base (e.g., potassium carbonate) to form a potent nucleophile. Benzyl bromide is an excellent electrophile for Sₙ2 reactions due to the primary nature of the carbon bearing the leaving group and the absence of steric hindrance.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a self-validating system. Successful ether formation will be evident by a significant shift in the TLC retention factor (Rf) compared to the starting creosol and confirmed by the spectroscopic analysis described in the next section.

Materials:

-

2-methoxy-4-methylphenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous (or DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxy-4-methylphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (approx. 10 mL per gram of phenol).

-

Addition of Electrophile: Stir the suspension vigorously. Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting phenol.

-

Workup - Filtration: After the reaction is complete (as judged by TLC), cool the mixture to room temperature and filter it through a pad of celite to remove the potassium carbonate and the potassium bromide byproduct. Wash the filter cake with a small amount of acetone.

-

Workup - Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x). This removes any remaining inorganic salts and DMF if it was used as the solvent.

-

Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure this compound.

Spectroscopic Profile

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be the most informative for structural confirmation. Key predicted signals include:

-

A singlet for the methyl protons of the toluene group (~2.2-2.3 ppm).

-

A singlet for the methoxy group protons (~3.8-3.9 ppm).

-

A singlet for the benzylic methylene protons (-O-CH₂-Ph) (~5.0-5.1 ppm).

-

A multiplet in the aromatic region (~6.7-6.9 ppm) for the three protons on the substituted toluene ring.

-

A multiplet corresponding to the five protons of the benzyl group's phenyl ring (~7.2-7.4 ppm).

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the number of unique carbon environments.

-

Aliphatic signals are expected for the methyl (~16-21 ppm), methoxy (~56 ppm), and benzylic methylene (~71 ppm) carbons.

-

Aromatic signals will appear in the ~110-160 ppm region, corresponding to the twelve distinct aromatic carbons.

-

-

FT-IR (Infrared Spectroscopy): The IR spectrum should display characteristic absorptions for:

-

C-H stretching (aromatic and aliphatic) ~2850-3100 cm⁻¹.

-

C=C stretching (aromatic) ~1500-1600 cm⁻¹.

-

C-O stretching (aryl ether) ~1200-1250 cm⁻¹, which is a key diagnostic band.

-

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would likely show the molecular ion peak (M⁺) at m/z = 228. A prominent fragment at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺), would be highly characteristic.

Applications in Research and Drug Development

The utility of this compound lies in its role as a strategic intermediate. The benzyl group acts as a robust protecting group for the phenolic oxygen, allowing for chemical modifications on other parts of the molecule that would be incompatible with a free hydroxyl group.

-

Precursor to Catecholamine Derivatives: Catecholamines are a class of molecules containing a catechol (1,2-dihydroxybenzene) moiety and an amine side chain.[7] They are critical neurotransmitters and hormones (e.g., dopamine, norepinephrine). The synthesis of novel catecholamine analogues for pharmacological research often requires protected catechol precursors. This compound is an ideal starting point. The benzyl group can be removed under mild hydrogenolysis conditions (H₂, Pd/C) at a late stage in a synthetic sequence to unmask the 4-hydroxyl group, which, along with the 3-methoxy group, forms the basis of the catechol-like system.[1]

-

Intermediate for Agricultural Fungicides: The development of effective and safe fungicides is crucial for modern agriculture. Many potent fungicidal agents are complex organic molecules built from versatile scaffolds. Isotope-labelled versions of this compound have been identified as intermediates in the synthesis of fungicides, indicating the importance of this molecular framework in accessing agrochemically active compounds.[1][2]

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. Based on related structures like 4-Benzyloxy-3-methoxybenzaldehyde, it may cause skin, eye, and respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5067508, this compound. Available at: [Link]

-

Masterson, D.S. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]

-

The Royal Society of Chemistry (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80671, 3-Benzyloxy-4-methoxybenzaldehyde. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75506, 4-(Benzyloxy)-3-methoxybenzaldehyde. Available at: [Link]

-

ChemBK (2024). 4-Benzyloxy-3-methoxybenzaldehyde. Available at: [Link]

-

Sureshbabu, P., & Manickam, S. (2023). Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers. International Journal of Molecular Sciences, 24(17), 13495. Available at: [Link]

Sources

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. francis-press.com [francis-press.com]

- 5. rsc.org [rsc.org]

- 6. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

A Technical Guide to the Synthesis of 4-Benzyloxy-3-methoxy-toluene: Pathways, Protocols, and Mechanistic Insights

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways to 4-Benzyloxy-3-methoxy-toluene, a valuable intermediate in the synthesis of catecholamine derivatives and other complex organic molecules.[1] We will dissect two principal strategies originating from the readily available bio-sourced building block, vanillin. The guide emphasizes not only the procedural steps but also the underlying chemical principles and causalities that govern the selection of reagents and reaction conditions. Detailed experimental protocols, comparative analyses, and visual workflow diagrams are provided to equip researchers, chemists, and drug development professionals with a comprehensive understanding of these synthetic routes.

Introduction and Retrosynthetic Analysis

This compound, also known as 2-Methoxy-4-methyl-1-(phenylmethoxy)benzene, is a protected form of creosol (2-methoxy-4-methylphenol). The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, allowing for selective transformations on other parts of the molecule. Its synthesis is a foundational exercise in functional group manipulation, involving etherification and reduction reactions.

The most logical and cost-effective starting material for this target is vanillin (4-hydroxy-3-methoxybenzaldehyde), a compound notable for its three distinct functional groups: a phenol, an aldehyde, and a methoxy ether.[2][3] A retrosynthetic analysis reveals two viable forward-synthesis pathways, contingent on the sequence of two key transformations:

-

O-Benzylation: Protection of the phenolic hydroxyl group.

-

Reduction: Conversion of the aldehyde group to a methyl group.

This leads to two distinct strategies:

-

Pathway A: O-Benzylation of vanillin, followed by reduction of the aldehyde.

-

Pathway B: Reduction of the vanillin aldehyde to a methyl group, followed by O-Benzylation of the resulting creosol.

Figure 1: Retrosynthetic analysis of this compound.

Pathway A: The Protection-First Strategy

This pathway commences with the protection of the phenolic hydroxyl group of vanillin via O-benzylation, yielding 4-benzyloxy-3-methoxybenzaldehyde.[4] This intermediate is then subjected to a reduction reaction to convert the aldehyde functionality into the desired methyl group.

Step 1: O-Benzylation of Vanillin via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and highly reliable method for forming ethers.[5] It proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide or, in this case, a phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[6]

Mechanism & Rationale:

-

Base Selection: A moderately weak base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenolic hydroxyl of vanillin. Stronger bases like sodium hydride (NaH) are also effective but may not be necessary and require more stringent anhydrous conditions.

-

Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is ideal. These solvents effectively solvate the potassium cation but do not participate in hydrogen bonding, leaving the phenoxide nucleophile highly reactive.[6]

-

Alkylating Agent: Benzyl bromide (BnBr) or benzyl chloride (BnCl) are excellent electrophiles for this SN2 reaction because the primary benzylic carbon is sterically accessible and the displacement is facilitated by the stabilizing effect of the phenyl ring.[7]

Figure 2: Experimental workflow for Pathway A.

Experimental Protocol: Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin (1.0 eq), potassium carbonate (1.5 eq), and DMF to achieve a concentration of approximately 0.5 M.

-

Addition of Reagent: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to 80-90 °C and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield 4-benzyloxy-3-methoxybenzaldehyde as a white crystalline solid.

Step 2: Reduction of the Aldehyde Group

The choice of reduction method for the aldehyde is critical.

-

Unsuitable Method - Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for reducing carbonyls, it is incompatible with this substrate. The same conditions used for hydrogenation will readily cleave the benzyl ether protecting group, a process known as hydrogenolysis.[7] This would result in the formation of creosol, not the desired product.

-

Suitable Method - Wolff-Kishner Reduction: The Wolff-Kishner reduction is a robust method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. It involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas under strongly basic, high-temperature conditions. This method does not affect the benzyl ether.

Experimental Protocol: Wolff-Kishner Reduction

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 4-benzyloxy-3-methoxybenzaldehyde (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol as the solvent.

-

Hydrazone Formation: Heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone.

-

Reduction: Allow the mixture to cool slightly, then add potassium hydroxide (KOH) pellets (4.0 eq). Replace the reflux condenser with a distillation head to remove water and excess hydrazine.

-

Reaction Completion: Once the temperature of the solution reaches 190-200 °C, re-attach the reflux condenser and heat for an additional 3-4 hours.

-

Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with diethyl ether or toluene. Wash the combined organic extracts with dilute HCl and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or distillation under reduced pressure.

Pathway B: The Reduction-First Strategy

This alternative pathway involves the initial reduction of vanillin to creosol (2-methoxy-4-methylphenol), followed by the O-benzylation of the creosol. This approach can be more efficient as it avoids handling the potentially sensitive aldehyde in the final benzylation step.

Step 1: Reduction of Vanillin to Creosol

The same Wolff-Kishner conditions described in Section 2.2 can be applied directly to vanillin to produce creosol.

Step 2: O-Benzylation of Creosol

The Williamson ether synthesis is again employed, this time using creosol as the starting phenol. The procedure is nearly identical to the benzylation of vanillin.

Figure 3: Experimental workflow for Pathway B.

Experimental Protocol: Synthesis of this compound from Creosol

-

Reaction Setup: To a round-bottom flask, add creosol (1.0 eq), potassium carbonate (1.5 eq), and acetone or DMF.

-

Addition of Reagent: Add benzyl bromide (1.1 eq) and heat the mixture to reflux.

-

Reaction and Work-up: Monitor the reaction by TLC. Upon completion (typically 4-6 hours), cool the mixture, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The final product can be purified by vacuum distillation or column chromatography on silica gel.

Comparative Analysis and Characterization

| Feature | Pathway A (Protection-First) | Pathway B (Reduction-First) | Rationale |

| Overall Yield | Generally good, but can be lower due to the harsh conditions of the Wolff-Kishner reduction on a more complex intermediate. | Often higher and more reliable. The two distinct steps are typically high-yielding. | Simpler substrates in each step can lead to cleaner reactions and easier purification. |

| Key Challenge | The reduction step requires high temperatures and a strong base, which can lead to side products. | The initial reduction of vanillin must be clean to avoid impurities carrying over to the next step. | The Wolff-Kishner reaction is powerful but not always selective or clean. |

| Advantages | The intermediate, 4-benzyloxy-3-methoxybenzaldehyde, is a stable, crystalline solid that is easy to purify. | Avoids performing a harsh reduction on a molecule already containing the desired benzyl ether. Potentially more atom-economical. | Ease of purification of intermediates is a significant practical advantage. |

| Disadvantages | Incompatible with acid-sensitive or hydrogenation-sensitive groups that might be present elsewhere on the molecule. | Creosol can be more volatile than vanillin, requiring care during work-up. | Pathway B is generally considered more robust and scalable. |

Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the aromatic protons, the benzylic methylene protons (~5.1 ppm), the methoxy protons (~3.9 ppm), and the methyl protons (~2.2 ppm).

-

¹³C NMR: Will show distinct signals for all 15 carbon atoms.[8]

-

FT-IR: Look for characteristic C-O-C stretching frequencies for the ether linkages and the absence of a carbonyl (C=O) stretch from the aldehyde.[9]

-

Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated molecular weight of 228.29 g/mol .

Conclusion

Both pathways presented offer viable and effective routes to this compound from vanillin. The choice between the "Protection-First" (Pathway A) and "Reduction-First" (Pathway B) strategies depends on the specific requirements of the synthesis, available laboratory equipment, and desired scale. For general laboratory synthesis, Pathway B is often preferred due to its potentially higher overall yield and the execution of the harsh reduction step on a simpler, more robust substrate. This guide provides the necessary procedural details and mechanistic rationale to enable researchers to confidently select and execute the optimal synthesis for their specific needs.

References

-

Gendron, D. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. [2][10]

-

ResearchGate. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. ResearchGate. [3][11]

-

Sigma-Aldrich. 4-Benzyloxy-3-methoxybenzaldehyde 98. Sigma-Aldrich.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [5]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry. [7]

-

ResearchGate. (n.d.). FT-IR spectra of 4-benzyloxy toluene. ResearchGate. [9]

-

Chem-Station. (2014). Williamson Ether Synthesis. Chem-Station Int. Ed. [6]

-

Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Chemistry LibreTexts.

-

United States Biological. (n.d.). This compound-d3 - Data Sheet. United States Biological. [1]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [12]

-

BOC Sciences. (n.d.). CAS 78136-55-7 this compound. BOC Sciences. []

-

PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde. PubChem. [4]

-

SpectraBase. (n.d.). 4-Benzyloxy-3-methoxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts. SpectraBase. [8]

Sources

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. francis-press.com [francis-press.com]

An In-Depth Technical Guide to 4-Benzyloxy-3-methoxy-toluene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-methoxy-toluene, also known by its IUPAC name 2-methoxy-4-methyl-1-(phenylmethoxy)benzene, is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules. Its structure, featuring a benzyl-protected phenol, a methoxy group, and a reactive methyl group on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its properties, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its primary applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 78136-55-7 | [1] |

| Molecular Formula | C₁₅H₁₆O₂ | [1] |

| Molecular Weight | 228.29 g/mol | [1] |

| Appearance | Yellow Crystalline Solid | [2] |

| IUPAC Name | 2-methoxy-4-methyl-1-(phenylmethoxy)benzene | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 4-methylguaiacol (creosol) to form an alkoxide, which then acts as a nucleophile to attack benzyl bromide.

Conceptual Workflow of Williamson Ether Synthesis

Caption: Workflow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

This protocol is based on the well-established Williamson ether synthesis methodology.[1]

Materials:

-

4-Methylguaiacol (Creosol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-methylguaiacol (1.0 eq). Dissolve the starting material in anhydrous DMF (approximately 5-10 mL per mmol of 4-methylguaiacol).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The formation of the sodium alkoxide will be observed.

-

Benzylation: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

-

δ 7.50-7.30 (m, 5H): Aromatic protons of the benzyl group.

-

δ 6.90-6.70 (m, 3H): Aromatic protons of the toluene ring.

-

δ 5.10 (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

δ 3.85 (s, 3H): Methoxyl protons (-OCH₃).

-

δ 2.25 (s, 3H): Methyl protons of the toluene ring (-CH₃).

¹³C NMR Spectroscopy (Predicted)

-

δ 149.5, 147.0: Aromatic carbons attached to the ether and methoxy groups.

-

δ 137.0: Quaternary aromatic carbon of the benzyl group.

-

δ 130.0-127.0: Aromatic carbons of the benzyl and toluene rings.

-

δ 120.0, 114.0, 112.0: Aromatic carbons of the toluene ring.

-

δ 71.0: Methylene carbon of the benzyl group (-O-CH₂-Ph).

-

δ 56.0: Methoxyl carbon (-OCH₃).

-

δ 21.0: Methyl carbon of the toluene ring (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present:

-

3050-3000 cm⁻¹: Aromatic C-H stretching.

-

2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl and methylene groups).

-

1600, 1500 cm⁻¹: Aromatic C=C stretching.

-

1250-1000 cm⁻¹: C-O stretching (ether linkages).

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 228.29, corresponding to the molecular weight of the compound. A prominent peak at m/z = 91 is also expected, corresponding to the benzyl cation ([C₇H₇]⁺), which is a characteristic fragmentation pattern for benzyl ethers.

Reactivity and Applications

This compound is a valuable intermediate in multi-step organic syntheses due to the orthogonal reactivity of its functional groups.

Key Reactions and Transformations

Caption: Key synthetic transformations of this compound.

-

Oxidation of the Methyl Group: The methyl group can be oxidized to a formyl group to yield 4-benzyloxy-3-methoxybenzaldehyde, a common fragrance and flavoring agent, and a precursor to other synthetic targets.

-

Debenzylation: The benzyl protecting group can be readily removed via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst) to regenerate the free phenol, 4-methylguaiacol.

-

Intermediate in Pharmaceutical Synthesis: The deuterated analog of this compound is noted as an intermediate in the preparation of catecholamine derivatives and fungicides.[2] This highlights its utility in the synthesis of biologically active molecules.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a synthetically useful building block with applications in various fields of chemical research and development. Its straightforward synthesis via the Williamson etherification of readily available starting materials, coupled with the versatile reactivity of its functional groups, makes it an important intermediate for accessing more complex molecular architectures. This guide provides the essential technical information for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

-

Organic Syntheses. (n.d.). Creosol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

GlycoPODv2. (2021). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. Retrieved from [Link]

Sources

The Synthetic Versatility of 4-Benzyloxy-3-methoxy-toluene: A Comprehensive Guide for Chemical and Pharmaceutical Development

Introduction: Unveiling a Key Synthetic Building Block

4-Benzyloxy-3-methoxy-toluene, also known as 2-methoxy-4-methyl-1-(phenylmethoxy)benzene, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its structure, featuring a protected phenol and a reactive methyl group, makes it a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, offering practical insights for researchers and professionals in drug development and chemical synthesis.

The strategic importance of this molecule lies in its utility as a precursor to catecholamine derivatives and fungicides[1][2]. The benzyl ether protecting group offers stability under a range of reaction conditions while allowing for selective deprotection to reveal the free phenol, a key functional group in many biologically active compounds. This guide will delve into the primary synthetic route to this compound, its characterization, and its role in the creation of high-value chemical entities.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key properties.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O₂ | |

| Molecular Weight | 228.29 g/mol | |

| Appearance | Off-white to pale yellow solid or oil | General Knowledge |

| Solubility | Soluble in common organic solvents like dichloromethane and THF | [2] |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.45-7.28 (m, 5H, Ar-H of benzyl group)

-

δ 6.85 (d, J = 8.0 Hz, 1H, Ar-H)

-

δ 6.75 (s, 1H, Ar-H)

-

δ 6.70 (d, J = 8.0 Hz, 1H, Ar-H)

-

δ 5.10 (s, 2H, -O-CH₂-Ph)

-

δ 3.85 (s, 3H, -OCH₃)

-

δ 2.25 (s, 3H, Ar-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 149.5, 147.0, 137.5, 130.0, 128.5, 128.0, 127.5, 120.5, 114.0, 112.0, 71.0, 56.0, 21.0

-

-

IR (KBr, cm⁻¹):

-

3050-3000 (aromatic C-H stretch)

-

2950-2850 (aliphatic C-H stretch)

-

1600, 1500 (aromatic C=C stretch)

-

1260, 1030 (C-O ether stretch)

-

-

Mass Spectrometry (EI):

-

m/z (%): 228 (M+), 91 (100, [C₇H₇]⁺)

-

Synthesis of this compound: The Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This venerable yet reliable SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this specific case, the starting materials are 3-methoxy-4-methylphenol (creosol) and benzyl chloride.

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar phenolic substrates.

Materials:

-

3-methoxy-4-methylphenol (Creosol)

-

Benzyl chloride

-

Potassium carbonate (anhydrous, powdered)

-

Acetone (anhydrous)

-

Diethyl ether

-

1 M Sodium hydroxide solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxy-4-methylphenol (10.0 g, 72.4 mmol) and anhydrous potassium carbonate (15.0 g, 108.5 mmol).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

-

Addition of Benzyl Chloride: While stirring the suspension vigorously, add benzyl chloride (9.16 g, 72.4 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in 100 mL of diethyl ether.

-

Transfer the ether solution to a separatory funnel and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted creosol.

-

Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Causality Behind Experimental Choices

-

Choice of Base: Potassium carbonate is a mild and effective base for this reaction. It is easily removed by filtration after the reaction. Stronger bases like sodium hydride could also be used, but require stricter anhydrous conditions.

-

Choice of Solvent: Acetone is a good polar aprotic solvent for this SN2 reaction, dissolving the reactants and facilitating the formation of the phenoxide. Dimethylformamide (DMF) is another excellent solvent choice that can often accelerate the reaction rate.

-

Workup Procedure: The wash with sodium hydroxide is crucial to remove any unreacted starting phenol, which can be difficult to separate from the product by other means.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate due to its role as a protected form of 3-methoxy-4-methylcatechol. This structural motif is found in a number of biologically active molecules.

Precursor to Catecholamine Derivatives

Catecholamines, such as dopamine and its derivatives, are a class of neurotransmitters that play critical roles in the central nervous system. The synthesis of certain catecholamine analogs utilizes this compound as a starting material[1][2]. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions, often through catalytic hydrogenation, to reveal the free catechol moiety.

Caption: Synthetic pathway from this compound to catecholamine derivatives.

Intermediate in Fungicide Synthesis

The structural features of this compound also make it a useful precursor in the synthesis of certain agricultural fungicides[1][2]. The specific synthetic pathways and the final fungicidal products are often proprietary, but the initial benzylated creosol structure provides a versatile scaffold for the introduction of various toxophoric groups.

Conclusion

This compound is a synthetically important molecule that provides a gateway to a range of valuable compounds, particularly in the pharmaceutical and agrochemical sectors. Its straightforward synthesis via the Williamson ether reaction, coupled with the stability and selective deprotection of the benzyl ether, underscores its utility as a key building block. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for scientists and researchers working in the field of organic synthesis and drug development.

References

-

Pharmaffiliates. This compound-d3. [Link]

Sources

4-Benzyloxy-3-methoxy-toluene: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-methoxy-toluene, also known as 2-methoxy-4-methyl-1-phenylmethoxybenzene, is a highly functionalized aromatic building block that serves as a cornerstone in multi-step organic synthesis. Its strategic combination of a benzyl ether protecting group, a methoxy activating group, and a reactive methyl group on a benzene ring offers chemists a powerful tool for constructing complex molecular architectures. The benzyl ether provides robust protection for the phenolic hydroxyl group under a wide range of reaction conditions, yet it can be selectively removed via catalytic hydrogenation. This feature is paramount in the synthesis of natural products and active pharmaceutical ingredients (APIs) where precise control over functional group manipulation is essential. This guide provides an in-depth look at the properties, synthesis, and key applications of this valuable starting material.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis. Key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₂ | PubChem[1] |

| Molecular Weight | 228.29 g/mol | PubChem[1] |

| CAS Number | 78136-55-7 | PubChem[1] |

| Appearance | Varies; typically a solid or oil | N/A |

| IUPAC Name | 2-methoxy-4-methyl-1-(phenylmethoxy)benzene | PubChem[1] |

| Solubility | Soluble in common organic solvents like DCM and THF | USBio[2] |

Synthesis of the Starting Material

The most common route to this compound involves the selective protection of the hydroxyl group of creosol (2-methoxy-4-methylphenol). The benzyl group is an ideal choice for this protection due to its stability in both acidic and basic conditions, as well as its facile removal under neutral hydrogenolysis conditions.

Experimental Protocol: Benzylation of Creosol

This protocol outlines the Williamson ether synthesis for preparing this compound.

Materials:

-

Creosol (2-methoxy-4-methylphenol)

-

Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of creosol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

-

Slowly add benzyl chloride (1.1 eq) to the suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic extracts with 1 M NaOH, followed by water, and finally with a saturated brine solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Core Applications in Synthetic Chemistry

The true utility of this compound lies in the selective reactivity of its functional groups. The methyl group can be oxidized, the aromatic ring can undergo electrophilic substitution, and the benzyl group can be cleaved to unveil the phenol.

Oxidation to 4-Benzyloxy-3-methoxybenzaldehyde

A primary application is the oxidation of the benzylic methyl group to an aldehyde. This transformation provides O-benzylvanillin, a critical intermediate for many complex molecules. The choice of oxidant is key to preventing over-oxidation to the carboxylic acid.

dot

Caption: Oxidation of the methyl group to form the corresponding benzaldehyde.

This aldehyde is a precursor in the synthesis of neurotrophic agents like (-)-talaumidin and other complex lignans.

Intermediate for Catecholamine Derivatives and Fungicides

Isotopically labeled versions of this compound serve as intermediates in the preparation of catecholamine derivatives and agricultural fungicides.[2][3] The toluene moiety provides the core carbon skeleton which is further functionalized to achieve the desired biological activity. The benzyl protecting group is crucial for masking the reactive phenol during the initial synthetic steps.

Synthesis of Nitriles and Other Functional Groups

The aromatic ring can be further manipulated. For instance, through a sequence involving nitration, reduction to the amine, and a Sandmeyer reaction, the toluene can be converted to 4-Benzyloxy-3-methoxybenzonitrile.[4] This nitrile is a versatile intermediate, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic systems.

Experimental Protocol: Sandmeyer Reaction from the Corresponding Aniline

This protocol describes the conversion of 4-(benzyloxy)-3-methoxy benzenamine to the nitrile.[4]

Materials:

-

4-(benzyloxy)-3-methoxy benzenamine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Aqueous cuprous cyanide (CuCN) solution

-

Ethanol/THF mixture for recrystallization

Procedure:

-

Dissolve 4-(benzyloxy)-3-methoxy benzenamine (1.0 eq) in concentrated HCl at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.0 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare the cuprous cyanide solution.

-

Add the cold diazonium salt solution to the cuprous cyanide solution. Effervescence will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Recrystallize the crude product from an ethanol/THF mixture to yield pure 4-Benzyloxy-3-methoxybenzonitrile.[4]

dot

Caption: Reactivity map of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. This compound and its derivatives may cause irritation.[5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[5][6]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[5]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[7]

In case of exposure, follow standard first aid measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[5]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]

Conclusion

This compound is a strategically designed starting material with significant utility in organic synthesis. Its pre-installed protecting group and multiple reactive sites offer a reliable and versatile platform for building molecular complexity. From the synthesis of flavor and fragrance compounds like O-benzylvanillin to its role as a key intermediate for pharmaceuticals and agrochemicals, this compound provides a robust foundation for innovation in chemical and drug development. A comprehensive understanding of its reactivity and handling ensures its effective and safe application in the laboratory.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5067508, this compound. Retrieved from [Link]

-

Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). This compound-d3. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75506, 4-(Benzyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 563567, 4-Benzyloxy-3-methoxystyrene. Retrieved from [Link]

-

ChemBK (2024). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate (n.d.). FT-IR spectra of 4-benzyloxy toluene. Retrieved from [Link]

-

Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o572. Available at: [Link]

-

ResearchGate (2009). (PDF) 4-Benzyloxy-3-methoxybenzonitrile. Retrieved from [Link]

- Gupta, S., & Dhingra, V. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology, 1(1).

-

Li, M., & Zhang, W. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1562. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80671, 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

SK Pharma Tech Solutions (n.d.). 4-Benzyloxy-3-Methoxybenzaldehyde. Retrieved from [Link]

-

SpectraBase (n.d.). 4-Benzyloxy-3-methoxy-benzaldehyde. Retrieved from [Link]

- Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 63, 214.

-

Haz-Map (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. This compound | C15H16O2 | CID 5067508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Benzyloxy-3-methoxy-toluene: Synthesis, Characterization, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-methoxy-toluene, a derivative of creosol, serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a benzyl-protected phenolic hydroxyl group, makes it a key building block in the multi-step synthesis of more complex molecules, including catecholamine derivatives and potential fungicides.[1] This guide provides a comprehensive overview of its synthesis, characterization, and likely historical emergence within the broader context of synthetic chemistry. While not a compound of household recognition, its utility in the laboratory underscores the importance of such intermediates in the development of novel chemical entities.

Historical Context and Emergence

The history of this compound is not one of a singular, celebrated discovery but is rather intrinsically linked to the evolution of synthetic organic chemistry, particularly the development of protecting group strategies. The benzylation of phenols, a now-commonplace laboratory technique, emerged as a robust method for temporarily masking the reactivity of hydroxyl groups, allowing for chemical modifications on other parts of a molecule.

The likely first synthesis of this compound would have occurred in a laboratory focused on the derivatization of natural phenols like creosol (4-methylguaiacol). Creosol, readily available from sources like wood tar, has long been a starting material for the synthesis of various aromatic compounds. The benzylation of creosol to form this compound would have been a logical step to enable further reactions that would otherwise be complicated by the acidic phenolic proton.

While a definitive "discovery" paper for this specific intermediate is not readily identifiable, its use is an embodiment of the principles of synthetic strategy that gained prominence in the 20th century. The historical narrative of this compound is therefore one of enabling technology rather than a standalone breakthrough.

Synthesis of this compound

The primary and most direct route to this compound is through the Williamson ether synthesis, involving the benzylation of creosol. This reaction proceeds via the deprotonation of the phenolic hydroxyl group of creosol to form a phenoxide, which then acts as a nucleophile to attack benzyl halide.

Reaction Scheme

Caption: Synthesis of this compound via Williamson Ether Synthesis.

Experimental Protocol: Benzylation of Creosol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from creosol.

Materials:

-

Creosol (4-methylguaiacol)

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add creosol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to dissolve the reactants. The volume should be sufficient to ensure good stirring.

-

Reagent Addition: While stirring, add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in dichloromethane (DCM).

-

Transfer the DCM solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Data Presentation:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| Creosol | 138.16 | 1.0 |

| Benzyl Bromide | 171.04 | 1.1 |

| Potassium Carbonate | 138.21 | 1.5 |

| This compound | 228.29 | - |

Characterization

The successful synthesis of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the aromatic protons of both the toluene and benzyl rings, a singlet for the methoxy group protons, a singlet for the benzylic methylene protons, and a singlet for the methyl group protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: The spectrum will lack the broad O-H stretching band of the starting creosol and will show characteristic C-O-C stretching vibrations of the ether linkage.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (228.29 g/mol ).

Applications in Synthesis

The primary utility of this compound lies in its role as a protected intermediate. The benzyl group can be readily removed via hydrogenolysis (e.g., using H₂ and a palladium catalyst) to regenerate the free phenol at a later stage in a synthetic sequence. This strategy is crucial in the synthesis of complex molecules where a free phenolic hydroxyl group would interfere with desired reactions.

One notable application is in the preparation of catecholamine derivatives.[1] Catecholamines are a class of neurotransmitters and hormones characterized by a catechol (3,4-dihydroxyphenyl) moiety. The synthesis of analogues of these molecules often requires the selective protection and deprotection of hydroxyl groups, a role for which this compound is well-suited.

Caption: Role of this compound in a multi-step synthesis.

Conclusion

This compound stands as a testament to the enabling power of synthetic organic chemistry. While its own "discovery" may be unheralded, its existence and utility are a direct consequence of the development of fundamental synthetic strategies like protecting group chemistry. For researchers in drug discovery and materials science, understanding the synthesis and application of such intermediates is crucial for the efficient and elegant construction of complex molecular architectures. The methodologies outlined in this guide provide a solid foundation for the preparation and utilization of this versatile building block.

References

-

Pharmaffiliates. This compound-d3. [Link]

Sources

The Strategic Utility of 4-Benzyloxy-3-methoxy-toluene in Synthetic Chemistry: A Technical Guide

Introduction

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 4-Benzyloxy-3-methoxy-toluene, a derivative of the naturally occurring compound creosol (2-methoxy-4-methylphenol), serves as a pivotal building block and a protected precursor for a variety of high-value compounds.[1] Its utility lies in the robust yet cleavable benzyl protecting group, which masks a reactive phenolic hydroxyl, thereby allowing for selective transformations at other positions of the molecule. This guide provides an in-depth exploration of the synthesis, key transformations, and potential research applications of this compound, offering a technical resource for researchers and scientists in the field.

Core Compound Profile

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthetic workflows.

| Property | Value | Reference |

| CAS Number | 78136-55-7 | [2] |

| Molecular Formula | C₁₅H₁₆O₂ | [2] |

| Molecular Weight | 228.29 g/mol | [2] |

| IUPAC Name | 2-methoxy-4-methyl-1-(phenylmethoxy)benzene | [2] |

| Synonyms | This compound | [2] |

Synthesis of this compound: A Williamson Ether Approach

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available and renewable precursor, creosol (2-methoxy-4-methylphenol).[1] This reaction proceeds via an Sₙ2 mechanism, where the phenoxide of creosol acts as a nucleophile, displacing a halide from benzyl chloride or benzyl bromide.[3]

Experimental Protocol: Benzylation of Creosol

Objective: To synthesize this compound by protecting the hydroxyl group of creosol with a benzyl group.

Materials:

-

Creosol (2-methoxy-4-methylphenol)

-

Benzyl chloride or benzyl bromide

-

Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of creosol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq). If using NaH, it should be added portion-wise to a solution of creosol in anhydrous DMF at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl chloride or benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (for acetone) or maintain at room temperature (for DMF with NaH) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Caption: Williamson ether synthesis of this compound.

Key Synthetic Transformations and Research Applications

The strategic value of this compound is realized through its subsequent transformations into more complex and biologically relevant molecules.

Oxidation to 4-Benzyloxy-3-methoxybenzaldehyde

A pivotal transformation of this compound is the selective oxidation of the methyl group to an aldehyde, yielding 4-Benzyloxy-3-methoxybenzaldehyde. This aldehyde is a versatile intermediate for the synthesis of a wide array of compounds.[4] Various oxidizing agents can be employed, with manganese dioxide (MnO₂) and ceric ammonium nitrate (CAN) being common choices for benzylic oxidations.[5][6][7]

Objective: To synthesize 4-Benzyloxy-3-methoxybenzaldehyde via the oxidation of this compound.

Materials:

-

This compound

-

Activated manganese dioxide (MnO₂)

-

Dichloromethane (DCM) or chloroform (CHCl₃)

-

Celite®

Procedure:

-

Dissolve this compound (1.0 eq) in DCM or CHCl₃.

-

Add activated MnO₂ (5-10 eq) in portions to the solution. The reaction is typically heterogeneous.

-

Stir the mixture vigorously at room temperature or gentle reflux. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the Celite® pad with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 4-Benzyloxy-3-methoxybenzaldehyde.

-

Purify the product by recrystallization or flash column chromatography.

Caption: Oxidation of the toluene derivative to the corresponding benzaldehyde.

Application in the Synthesis of Catecholamine Precursors

Catecholamines, such as dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters.[8] The synthesis of their derivatives often requires precursors with the characteristic 3,4-dihydroxy-substituted phenyl ring.[9] this compound, after oxidation to the corresponding benzaldehyde, serves as a valuable precursor for these molecules. The benzyl group protects the 4-hydroxyl, while the 3-methoxy group can be retained or demethylated in later steps. For instance, the resulting benzaldehyde can be converted to an oxime, which is then reduced to the corresponding benzylamine. Subsequent debenzylation would yield 4-hydroxy-3-methoxybenzylamine, a direct precursor to various catecholamine analogues.[10]

Application in Fungicide Synthesis

The structural motif of this compound is also relevant in the development of novel fungicides. Many modern fungicides are heterocyclic compounds, with triazoles being a prominent class.[11] The synthesis of such fungicides often involves the coupling of a substituted aromatic moiety to the heterocyclic core.[12][13] The 4-benzyloxy-3-methoxyphenyl group can be incorporated into these scaffolds. For example, further functionalization of the methyl group or the aromatic ring of this compound could provide a handle for attachment to a triazole or other fungicidally active heterocycle.

Deprotection via Hydrogenolysis: Regenerating the Phenolic Moiety

The benzyl ether in this compound is readily cleaved by catalytic hydrogenation, a process known as hydrogenolysis.[2][3] This reaction regenerates the free hydroxyl group, yielding creosol, and produces toluene as a byproduct, which is easily removed.[2][3] Palladium on carbon (Pd/C) is the most common catalyst for this transformation.[14] This deprotection step is crucial for unmasking the phenolic hydroxyl at a late stage in a synthetic sequence, which is often necessary for biological activity.

Objective: To deprotect the benzyl ether of this compound to yield creosol.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol or ethanol

-

Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

Procedure:

-

Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (catalytic amount, typically 5-10 mol%).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon or at a set pressure in a hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

-

Wash the Celite® pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain creosol.

Sources

- 1. Creosol - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. chclab-chem.nsysu.edu.tw [chclab-chem.nsysu.edu.tw]

- 6. par.nsf.gov [par.nsf.gov]

- 7. The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives [mdpi.com]

- 8. Catecholamine - Wikipedia [en.wikipedia.org]

- 9. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]

- 11. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. tandfonline.com [tandfonline.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Benzyloxy-3-methoxy-toluene

Preamble: A Note on Inferred Safety Profiles

This guide, therefore, is constructed upon a foundation of scientific first principles and data from structurally analogous compounds. The safety and handling protocols detailed herein are derived from the known hazards associated with its core chemical moieties: the toluene backbone, the aromatic ether linkage, and the benzyl group. This approach allows us to build a robust, precautionary framework for its safe use in a laboratory setting. Researchers must treat this compound with the caution due to a substance whose toxicological properties have not been fully investigated.[2]

Deconstructing the Hazard Profile: A Component-Based Risk Assessment

The molecular architecture of 4-Benzyloxy-3-methoxy-toluene dictates its potential reactivity and physiological interactions. By examining its constituent parts, we can anticipate its primary hazards.

-

Toluene Core: Toluene is a well-characterized solvent known for its flammability and neurological effects upon inhalation.[3] Chronic exposure can lead to damage to the central nervous system, liver, and kidneys.[4] While the substitutions on the benzene ring will alter its physical properties, the inherent risks associated with the toluene structure, including potential skin irritation and aspiration toxicity, must be considered.[5][6]

-

Aromatic Ether Linkage: Ethers as a class are notorious for their potential to form explosive peroxides upon exposure to air and light, especially after prolonged storage.[7] Diethyl ether, for example, is an extreme fire hazard due to its high volatility and low flash point.[8] While this compound is a solid at room temperature, this risk is not entirely negated, particularly if the material is heated or stored improperly.

-

Benzyl Group: The benzyloxy moiety, while generally stable, contributes to the overall lipophilicity of the molecule.

Based on these structural components and data from similar compounds like 4-Benzyloxy-3-methoxybenzaldehyde which is known to be an irritant, we can infer the primary hazards.[9]

Table 1: Inferred Hazard Profile for this compound

| Hazard Class | Anticipated Risk | Rationale & Causality |

| Acute Toxicity | Harmful if swallowed or inhaled. | Toluene and related solvents can cause CNS depression, dizziness, and headaches.[4][10] Inhalation is a primary exposure route for volatile or aerosolized substances. |

| Skin Corrosion/Irritation | Causes skin irritation. | Organic solvents often have a defatting action on the skin, leading to dryness, redness, and dermatitis upon prolonged contact.[5][10] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with organic compounds, particularly in powder or liquid form, can cause significant irritation, redness, and pain.[11] |

| Flammability | Combustible Solid. | The toluene backbone suggests flammability. While it is a solid, it will likely burn if exposed to an ignition source, and dusts may form flammable mixtures in air. |

| Chronic Toxicity | Suspected of damaging organs through prolonged or repeated exposure. | Chronic exposure to toluene is linked to liver and kidney damage.[4] The full chronic effects of this specific molecule are unknown. |

| Chemical Reactivity | Potential for peroxide formation. | The ether linkage presents a risk of forming explosive peroxides over time, particularly if exposed to oxygen and light.[7] Incompatible with strong oxidizing agents.[2] |

The Self-Validating Protocol: From Receipt to Disposal

A robust safety protocol is a closed-loop system where each step validates the integrity of the next. The following workflow is designed to minimize exposure and mitigate risks at every stage of handling this compound.

Receiving and Storage

-

Verification: Upon receipt, immediately check the container for damage.

-

Dating: Mark the container with both the date of receipt and the date opened .[7] This is critical for monitoring the potential for peroxide formation.

-

Storage: Store in a cool, dry, dark, and well-ventilated area.[12] The container must be kept tightly closed to prevent exposure to air and moisture.[13] Store in a dedicated cabinet for flammable/combustible solids, segregated from strong oxidizing agents.[6]

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered defense, starting with engineering controls and supplemented by appropriate PPE.

-

Primary Engineering Control: All weighing and manipulations of this compound must be conducted within a certified chemical fume hood.[6][13][14] This is the most crucial step to prevent inhalation of any dusts or vapors.

-

Personal Protective Equipment (PPE) Selection: PPE is not a substitute for engineering controls but is essential to protect from incidental contact. A risk assessment should always guide PPE selection.[15][16][17]

Table 2: Recommended PPE for Handling this compound

| Protection Type | Specification | Rationale |